N-(4-Fluorophenyl)-2-imidodicarbonic diamide
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Overview
Description
N-(4-Fluorophenyl)-2-imidodicarbonic diamide is an organic compound characterized by the presence of a fluorophenyl group attached to an imidodicarbonic diamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-imidodicarbonic diamide typically involves the reaction of 4-fluoroaniline with carbonyl-containing compounds under specific conditions. One common method includes the use of 4-fluoroaniline and a carbonyl compound in the presence of a catalyst and a suitable solvent. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of cost-effective reagents and optimized reaction parameters is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-2-imidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of the fluorine atom with other functional groups .
Scientific Research Applications
N-(4-Fluorophenyl)-2-imidodicarbonic diamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-2-imidodicarbonic diamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)benzamide
- N-(4-Fluorophenyl)-4-benzyloxy benzylidene amine
- N-(4-Fluorophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(4-Fluorophenyl)-2-imidodicarbonic diamide is unique due to its specific structural features, such as the imidodicarbonic diamide moiety and the fluorophenyl group.
Properties
CAS No. |
60253-42-1 |
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Molecular Formula |
C8H8FN3O2 |
Molecular Weight |
197.17 g/mol |
IUPAC Name |
1-carbamoyl-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C8H8FN3O2/c9-5-1-3-6(4-2-5)11-8(14)12-7(10)13/h1-4H,(H4,10,11,12,13,14) |
InChI Key |
CLBJAQSKQSWTAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)N)F |
Origin of Product |
United States |
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